molecular formula C9H11NO3 B3428938 DL-O-Tyrosine CAS No. 709-16-0

DL-O-Tyrosine

Cat. No.: B3428938
CAS No.: 709-16-0
M. Wt: 181.19 g/mol
InChI Key: WRFPVMFCRNYQNR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

DL-o-Tyrosine (3-(2-hydroxyphenyl)alanine) is a non-proteinogenic aromatic amino acid and a positional isomer of L-tyrosine, differing in the hydroxyl group placement on the benzene ring (ortho vs. para position). It is a racemic mixture of D- and L-enantiomers and serves as a metabolite of phenylalanine, acting as a precursor for catecholamine synthesis . This compound is recognized as a biomarker for protein oxidative damage in β-thalassemia and exhibits angiotensin-converting enzyme (ACE) inhibitory activity with an IC50 of 0.62 mg/mL . Industrially, it is used in food science to mitigate browning reactions in heat-treated foods .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-amino-3-(2-hydroxyphenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO3/c10-7(9(12)13)5-6-3-1-2-4-8(6)11/h1-4,7,11H,5,10H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRFPVMFCRNYQNR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CC(C(=O)O)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90946504
Record name DL-o-Tyrosine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90946504
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name o-Tyrosine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0006050
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

2 mg/mL at 17 °C
Record name o-Tyrosine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0006050
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

2370-61-8, 709-16-0
Record name (±)-o-Tyrosine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2370-61-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Tyrosine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002370618
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name O-Tyrosine
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=72345
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name DL-o-Tyrosine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90946504
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-hydroxyphenylalanine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.017.396
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name DL-O-TYROSINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RT7V2WZN17
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name o-Tyrosine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0006050
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

262 °C
Record name o-Tyrosine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0006050
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Scientific Research Applications

Neuro-Cognitive Effects

Cognitive Enhancement
Research indicates that DL-o-Tyrosine may enhance cognitive performance, particularly under stress. A study demonstrated that acute administration of tyrosine improved proactive response inhibition in older adults, suggesting a dopamine-dependent mechanism. However, the cognitive benefits were diminished with age, raising questions about its efficacy in older populations .

Case Study: Anorexia Nervosa
A pharmacokinetic study involving adolescents with anorexia nervosa showed that oral tyrosine supplementation led to significant increases in plasma tyrosine levels without adverse effects. The peak levels were observed 2-3 hours post-administration, highlighting the potential of this compound as a supportive treatment for nutritional rehabilitation in this demographic .

Biomarkers of Oxidative Stress

Role in Disease Pathology
this compound is implicated as a biomarker for oxidative stress-related diseases. The isomers meta-tyrosine (m-Tyr) and ortho-tyrosine (o-Tyr) have been linked to various conditions such as diabetes, cardiovascular diseases, and aging-related disorders. Elevated levels of these isomers indicate oxidative damage and can serve as indicators for disease progression .

Data Table: Applications of Tyrosine Isomers in Disease Research

PublicationDisease/ConditionMeasurementFindings
Sun et al. (1993)Myocardial IschemiaPlasma m- and o-tyrosineIndicated hydroxyl radical production following ischemia
Wells-Knecht et al. (1993)Cataract FormationProtein-bound o-tyrosineNo significant age-related differences found

This table summarizes key studies that utilize tyrosine isomers as biomarkers in various diseases, emphasizing their relevance in clinical diagnostics.

Behavioral and Cognitive Applications

Influence on Neurotransmitter Levels
this compound serves as a precursor to catecholamines such as dopamine and norepinephrine. Increased dietary intake may enhance neurotransmitter synthesis, potentially benefiting individuals with mood disorders or those undergoing stress .

Clinical Implications
Studies suggest that tyrosine supplementation could augment the effects of antidepressants by improving mood and cognitive function during stressful situations. This highlights the compound's potential role in psychiatric care .

Therapeutic Uses

Drug Delivery Systems
Recent research has explored the use of tyrosine derivatives in drug delivery applications due to their gelation properties. For instance, certain tyrosine-based compounds have been shown to form organogels that can encapsulate drugs effectively, offering innovative solutions for controlled release systems .

Comparison with Similar Compounds

Table 1: Structural and Functional Differences Among Tyrosine Isomers

Compound Hydroxyl Position Key Properties Biological Roles
DL-o-Tyrosine Ortho (C2) IC50 = 0.62 mg/mL (ACE inhibition); biomarker for oxidative stress Precursor to catecholamines; modulates gut microbiota
L-Tyrosine Para (C4) Precursor to neurotransmitters (dopamine, epinephrine); non-essential amino acid Supports cognitive function; melanin synthesis via tyrosinase
DL-m-Tyrosine Meta (C3) IC50 = 0.31 mg/mL (L-enantiomer, ACE inhibition) Less studied; potential ACE inhibitor; industrial applications in peptide synthesis
D-Tyrosine Para (C4) Limited ACE inhibition (IC50 > 0.96 mg/mL) Inhibits bacterial biofilm formation; minor role in mammalian systems

Biochemical and Functional Comparisons

Enzyme Interactions

  • ACE Inhibition: this compound (IC50 = 0.62 mg/mL) is less potent than L-m-Tyrosine (IC50 = 0.31 mg/mL) but more effective than D-m-Tyrosine (IC50 = 0.96 mg/mL). This highlights stereospecificity in enzyme binding .

Metabolic and Microbial Interactions

  • Gut Microbiota Modulation :

    • This compound levels correlate positively with Prevotella and Succinivibrionaceae in ruminants, which degrade starch and increase its production during high-carbohydrate diets .
    • In mice, fucoidan supplementation elevates This compound , linked to Lactobacillus species proliferation .
    • In tuberculosis patients, reduced This compound correlates with Bacteroides and Prevotella enrichment, suggesting microbial metabolism influences its bioavailability .
  • Oxidative Stress Biomarkers :

    • This compound is elevated in β-thalassemia due to protein oxidation, unlike L-Tyrosine , which is unaffected .

Biological Activity

DL-o-Tyrosine, an isomer of the amino acid tyrosine, has garnered attention for its biological activities and potential implications in various physiological and pathological processes. This article delves into the biological activity of this compound, highlighting its mechanisms of action, associated health benefits, and relevant research findings.

This compound is classified as an alpha-amino acid with the chemical formula C9H11NO3C_9H_{11}NO_3. It possesses a polar and aromatic structure due to its 4-hydroxybenzyl group, which contributes to its biological functions .

Mechanisms of Biological Activity

Oxidative Stress and Cellular Impact
Recent studies have indicated that this compound, along with its isomers meta-tyrosine and ortho-tyrosine, may act as mediators of oxidative stress. Elevated levels of these tyrosine isomers have been observed in various diseases linked to oxidative damage, suggesting a potential role in cellular dysfunction . The oxidative modification of phenylalanine leads to the formation of these isomers through hydroxyl radical reactions, which can disrupt cellular homeostasis and contribute to disease pathogenesis.

Toxicity and Disease Associations
Research has shown that increased concentrations of this compound are associated with several conditions, including:

  • Diabetes : Elevated levels have been documented in diabetic patients, indicating a potential biomarker for oxidative stress in this population .
  • Cardiac Muscle Aging : Studies report increased this compound levels in aging cardiac tissues, suggesting a link between oxidative stress and age-related cardiac dysfunction .
  • Cataracts and Atherosclerosis : The accumulation of this compound has been implicated in the development of cataracts and atherosclerotic lesions due to its oxidative properties .

Case Studies

  • Diabetes Mellitus : A study by Brasnyo et al. (2011) found that diabetic patients exhibited significantly higher levels of this compound compared to healthy controls. This suggests that monitoring this compound levels could provide insights into oxidative stress management in diabetes .
  • Cardiovascular Health : Leeuwenburgh et al. (1997) reported that aging cardiac muscle showed increased concentrations of this compound, linking it to oxidative damage associated with heart disease .

Data Table: Summary of Findings on this compound

StudyConditionKey Findings
Brasnyo et al. (2011)DiabetesHigher this compound levels in diabetic patients compared to controls.
Leeuwenburgh et al. (1997)Aging HeartIncreased this compound in aging cardiac muscle linked to oxidative stress.
Fu et al. (1998)CataractsElevated this compound associated with cataract formation.
Kelly & Lubec (1995)Lung DiseaseIncreased levels noted in hyperoxia-induced chronic lung disease.

Q & A

Q. Case Example :

  • Downregulation in LTBI : DL-<i>o</i>-Tyrosine decreased in latent tuberculosis (LTBI) vs. healthy controls (HC) (fold change: 0.42, <i>p</i> = 0.0012) .
  • Upregulation in Lung Cancer : Elevated in metastatic pleural effusion (MPE) vs. non-MPE patients (fold change: 1.32, <i>p</i> = 0.0003) .
    Resolution Strategies :

Context-Specific Pathways : Assess tissue-specific metabolism (e.g., β-thalassemia vs. cancer microenvironments) .

Multi-Omics Integration : Correlate DL-<i>o</i>-Tyrosine levels with proteomics (e.g., oxidative stress markers) and transcriptomics (e.g., catecholamine synthesis genes) .

Cohort Stratification : Control for comorbidities (e.g., inflammation status) and sample types (plasma vs. urine) to isolate disease-specific effects .

2.2. What experimental design considerations are critical for studying DL-<i>o</i>-Tyrosine’s stability under varying storage conditions?

Q. Methodological Answer :

  • Temperature Sensitivity :
    • Short-Term : Store at 4°C for ≤24 hr with 0.1% formic acid to prevent degradation.
    • Long-Term : Aliquot and store at −80°C (stable for 2 years in DMSO); avoid freeze-thaw cycles (>3 cycles reduce recovery by 20%) .
  • Light Exposure : Protect from UV light using amber vials, as hydroxyl groups are photo-labile (degradation rate increases by 30% under direct light) .

2.3. How can researchers optimize DL-<i>o</i>-Tyrosine detection in complex environmental matrices (e.g., stormwater runoff)?

Q. Methodological Answer :

  • Solid-Phase Extraction (SPE) : Use mixed-mode cartridges (e.g., Oasis MCX) to isolate DL-<i>o</i>-Tyrosine from humic acids. Elute with 5% NH4OH in methanol .
  • High-Resolution MS (HRMS) : Apply Q-Exactive Orbitrap with HCD fragmentation (resolution ≥70,000) to differentiate DL-<i>o</i>-Tyrosine from isobaric interferences (e.g., phenolic acids) .
  • Matrix-Matched Calibration : Spike samples with DL-<i>o</i>-Tyrosine at 10–1000 ng/L to correct for ion suppression/enhancement .

Methodological Challenges

3.1. What are the limitations of current synthetic routes for DL-<i>o</i>-Tyrosine, and how can purity be improved?

Q. Critical Analysis :

  • Synthesis Challenges : Racemization during alkylation of glycine derivatives reduces enantiomeric purity. Mitigate via low-temperature (−20°C) reactions with chiral auxiliaries .

  • Purity Assessment :

    TechniqueTarget Purity Threshold
    HPLC-UV≥98% (λ = 280 nm)
    Chiral GC-MSEnantiomeric excess ≥95%
    Elemental AnalysisC/H/N ± 0.3% theoretical

3.2. How can computational modeling advance understanding of DL-<i>o</i>-Tyrosine’s role in oxidative stress pathways?

Q. Methodological Answer :

  • Docking Simulations : Model DL-<i>o</i>-Tyrosine’s interaction with peroxidases (e.g., myeloperoxidase) using AutoDock Vina. Prioritize binding poses with ΔG ≤ −7 kcal/mol .
  • MD Simulations : Run 100-ns trajectories in GROMACS to assess stability in lipid bilayers, critical for membrane-associated oxidative damage studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
DL-O-Tyrosine
Reactant of Route 2
DL-O-Tyrosine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.